molecular formula C10H16ClNO2 B6218940 2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride CAS No. 1158404-65-9

2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride

Cat. No.: B6218940
CAS No.: 1158404-65-9
M. Wt: 217.7
InChI Key:
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Description

2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride is a synthetic compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with methylamine, followed by the reaction with ethylene oxide. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(dimethylamino)methyl]phenoxy}ethan-1-ol hydrochloride
  • 2-{4-[(ethylamino)methyl]phenoxy}ethan-1-ol hydrochloride
  • 2-{4-[(propylamino)methyl]phenoxy}ethan-1-ol hydrochloride

Uniqueness

2-{4-[(methylamino)methyl]phenoxy}ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1158404-65-9

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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